2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research This compound is characterized by its unique chemical structure, which includes multiple functional groups such as methoxy, methylsulfonyl, and dichloro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Aniline Derivative: The starting material, 2,4-dichloro-5-methoxyaniline, is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form the corresponding methylsulfonyl derivative.
Acylation Reaction: The methylsulfonyl derivative is then subjected to an acylation reaction with 4-methoxyphenylacetyl chloride in the presence of a base to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-(4-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The dichloro groups can be reduced to form the corresponding dechlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution of the chlorine atoms can yield various substituted derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it useful in the study of enzyme inhibition or protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-methoxyphenyl methanesulfonate: Shares similar functional groups but differs in overall structure and reactivity.
2,4-Dichloro-3,5-dimethylphenol: Similar in having dichloro and methoxy groups but differs in the presence of methyl groups instead of the acetamide moiety.
2,2-Dichloro-1,1-bis(4-methoxyphenyl)ethane: Contains dichloro and methoxy groups but has a different core structure.
Properties
IUPAC Name |
2-(2,4-dichloro-5-methoxy-N-methylsulfonylanilino)-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O5S/c1-25-12-6-4-11(5-7-12)20-17(22)10-21(27(3,23)24)15-9-16(26-2)14(19)8-13(15)18/h4-9H,10H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKXFSUAPFVBPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN(C2=CC(=C(C=C2Cl)Cl)OC)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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